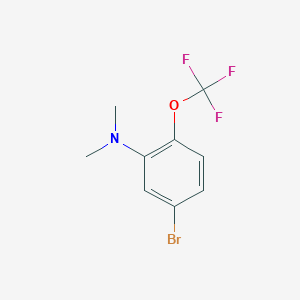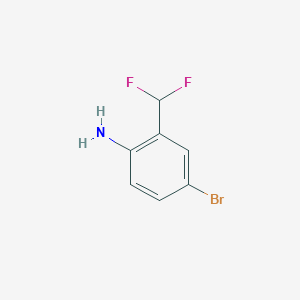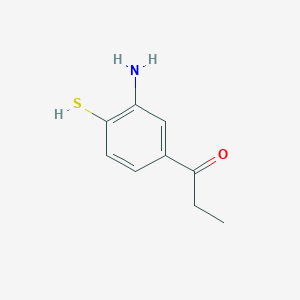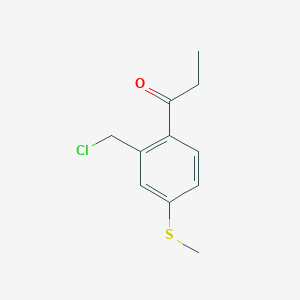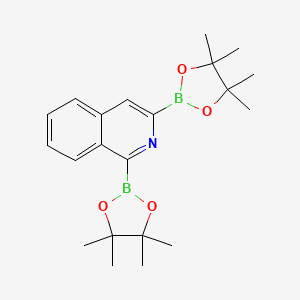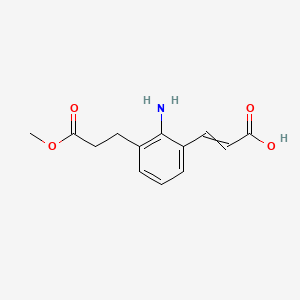
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-(3-chloropropyl)benzene, ethyl alcohol, and trifluoromethylthiol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality control of the final product.
化学反応の分析
Types of Reactions: 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chloropropyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique functional groups make it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: The compound’s chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.
類似化合物との比較
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
Comparison: Compared to similar compounds, 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethylthio)benzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The trifluoromethylthio group also imparts distinct chemical properties, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C12H14ClF3OS |
|---|---|
分子量 |
298.75 g/mol |
IUPAC名 |
1-(3-chloropropyl)-4-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3OS/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
KKNGJJVDJAZKJW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)CCCCl)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
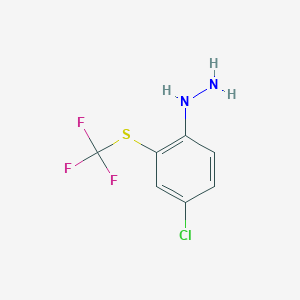
![Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14050038.png)

